molecular formula C13H23NO3 B2440365 (1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester CAS No. 2055089-72-8

(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester

Cat. No.: B2440365
CAS No.: 2055089-72-8
M. Wt: 241.331
InChI Key: YUFMJGMQKJWQKX-HBNTYKKESA-N
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Description

(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester: is a complex organic compound belonging to the class of bicyclic amines. This compound features a bicyclic structure with a hydroxyl group and a tert-butyl ester functional group, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of linear precursors using intramolecular reactions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be employed to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing the hydroxyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and functional groups. Similar compounds include other bicyclic amines and derivatives, such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.3.1]nonane . These compounds share similar bicyclic structures but differ in their functional groups and stereochemistry, leading to different chemical properties and applications.

Properties

IUPAC Name

tert-butyl (1R,5S,8R)-8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-11,15H,4-8H2,1-3H3/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFMJGMQKJWQKX-HBNTYKKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H]([C@H]1C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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